An In-depth Technical Guide to (2-Bromovinyl)trimethylsilane (CAS Number: 41309-43-7)
An In-depth Technical Guide to (2-Bromovinyl)trimethylsilane (CAS Number: 41309-43-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromovinyl)trimethylsilane, a versatile organosilicon compound, serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a vinyl bromide moiety and a trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations, most notably in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and reaction mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and materials science with the knowledge to effectively utilize this reagent in their synthetic endeavors.
Chemical and Physical Properties
(2-Bromovinyl)trimethylsilane is a flammable liquid that is irritating to the eyes, skin, and respiratory system.[1][2] It is typically sold as a mixture of (E) and (Z) isomers, with the (E)-isomer (trans) being the major component. Proper handling and storage in a cool, well-ventilated area are essential.[1]
| Property | Value |
| CAS Number | 41309-43-7 |
| Molecular Formula | C₅H₁₁BrSi |
| Molecular Weight | 179.13 g/mol [3] |
| Appearance | Colorless to yellowish clear liquid[4] |
| Density | 1.167 g/mL at 25 °C[3] |
| Boiling Point | 50-51 °C at 52 mmHg[3] |
| Refractive Index | n20/D 1.466[3] |
| Flash Point | 29 °C (84.2 °F) - closed cup[5] |
Synthesis of (E)-(2-Bromovinyl)trimethylsilane
The most common and stereoselective synthesis of (E)-(2-bromovinyl)trimethylsilane involves the hydrobromination of trimethylsilylacetylene (B32187). This reaction proceeds via a radical mechanism, initiated by a radical initiator such as benzoyl peroxide, to yield the desired trans product.
Experimental Protocol: Hydrobromination of Trimethylsilylacetylene
Materials:
-
Trimethylsilylacetylene
-
Benzoyl peroxide
-
Hydrogen bromide (gas)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
In a fume hood, cool a flask containing trimethylsilylacetylene and a catalytic amount of benzoyl peroxide in an ice bath.
-
Bubble hydrogen bromide gas through the stirred solution. The reaction progress should be monitored by ¹H NMR spectroscopy until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (E)-(2-bromovinyl)trimethylsilane.
Note: This procedure typically results in good yields of the desired (E)-isomer.
Caption: Workflow for the synthesis of (E)-(2-Bromovinyl)trimethylsilane.
Applications in Cross-Coupling Reactions
(2-Bromovinyl)trimethylsilane is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. (2-Bromovinyl)trimethylsilane can be coupled with various arylboronic acids to generate substituted styrenes.
Materials:
-
(E)-(2-Bromovinyl)trimethylsilane
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene)
Procedure:
-
To a reaction vessel, add (E)-(2-bromovinyl)trimethylsilane, the arylboronic acid, the palladium catalyst, and the base.
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Note: Yields for Suzuki-Miyaura couplings are generally good to excellent, depending on the specific substrates and reaction conditions.[6][7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling reaction pairs an organohalide with an organotin compound, catalyzed by palladium. (2-Bromovinyl)trimethylsilane can react with various organostannanes to form a wide array of substituted vinylsilanes.
Materials:
-
(E)-(2-Bromovinyl)trimethylsilane
-
Organostannane (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., Toluene, THF)
-
Optional: Additive (e.g., LiCl, CuI)
Procedure:
-
In an inert atmosphere, dissolve (E)-(2-bromovinyl)trimethylsilane and the organostannane in the chosen solvent.
-
Add the palladium catalyst (and any additives).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction and quench if necessary.
-
To remove the tin byproducts, the reaction mixture can be washed with a saturated aqueous solution of potassium fluoride.
-
Extract the product, dry the organic phase, concentrate, and purify by column chromatography.
Note: Stille couplings are known for their tolerance of a wide range of functional groups, with yields often being moderate to high.[1][9]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. (2-Bromovinyl)trimethylsilane can be coupled with various alkenes to produce substituted dienes.
Materials:
-
(E)-(2-Bromovinyl)trimethylsilane
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine (E)-(2-bromovinyl)trimethylsilane, the alkene, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction to the required temperature (often >100 °C) and stir until completion.
-
After cooling, filter off any solids and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Note: The Heck reaction is particularly useful for the synthesis of substituted alkenes, and yields can vary widely depending on the substrates and conditions.[10][11]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Spectroscopic Data
| Data Type | Description |
| ¹H NMR | The proton NMR spectrum of the (E)-isomer is expected to show two doublets for the vinyl protons with a large coupling constant (J > 12 Hz), characteristic of a trans relationship. The trimethylsilyl group will appear as a singlet at approximately 0.1-0.2 ppm. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the two vinyl carbons and the carbon atoms of the trimethylsilyl group. The chemical shifts will be influenced by the bromine and silicon substituents. |
| IR | The infrared spectrum will exhibit characteristic C-H stretching frequencies for the vinyl and methyl groups, as well as a C=C stretching vibration. |
Note: Researchers should acquire their own spectroscopic data for definitive characterization.
Conclusion
(2-Bromovinyl)trimethylsilane is a powerful and versatile reagent in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and key applications, offering detailed protocols and mechanistic insights to aid researchers in leveraging this compound to its full potential in their synthetic endeavors. As with any chemical reagent, proper safety precautions and handling procedures are paramount.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. (BROMOMETHYL)TRIMETHYLSILANE(18243-41-9) 13C NMR [m.chemicalbook.com]
- 3. far-chemical.com [far-chemical.com]
- 4. chembk.com [chembk.com]
- 5. (2-Bromovinyl)trimethylsilane approx. 90 trans, 98 41309-43-7 [sigmaaldrich.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
